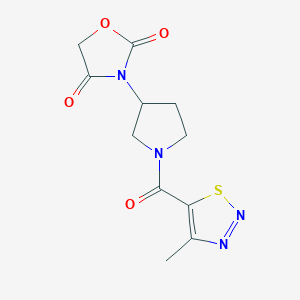
3-(1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione” is a derivative of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid . These derivatives have been studied for their potential antimicrobial activity, especially against Gram-positive bacteria .
Synthesis Analysis
The synthesis of these compounds involves the condensation reaction of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide with appropriate aldehydes . This reaction has been reported to have an efficiency in the range of 57–98%, which is considered satisfactory .Molecular Structure Analysis
The molecular structure of these compounds is established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible . Further analysis would require specific spectral data which is not provided in the search results.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include condensation reactions . Hydrazonoyl halides have been widely used as reagents for the synthesis of heterocyclic compounds, both through condensation reactions, and as precursors of nitrilimines, which can undergo cycloaddition with dipolarophiles .Scientific Research Applications
Anticancer Activity
Derivatives of thiadiazole, including those related to the compound , have shown promise in anticancer research. For instance, a study synthesized novel 1,3,4-thiadiazole derivatives bearing a pyridine moiety, demonstrating remarkable anticancer activity against human colon carcinoma (HTC-116) and hepatocellular carcinoma (HepG-2) cell lines. Molecular docking studies further established these compounds' binding modes with the epidermal growth factor receptor tyrosine kinase (EGFR TK), indicating potential therapeutic applications in cancer treatment (Abouzied et al., 2022).
Antimicrobial and Antifungal Activities
Thiazolidine-2,4-diones and their derivatives, including compounds structurally related to "3-(1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione," have shown significant antimicrobial and antifungal activities. A research study synthesized a range of heteroaryl thiazolidine-2,4-diones and evaluated their in vitro antimicrobial activities against pathogens like Staphylococcus aureus, Proteus vulgaris, and Candida albicans, showcasing their potential as antimicrobial agents (Ibrahim et al., 2011).
Insecticidal Applications
Research into thiadiazole derivatives has also extended into the agricultural sector, particularly for developing new insecticides. A study focusing on the synthesis of innovative heterocycles incorporating a thiadiazole moiety evaluated their insecticidal efficacy against the cotton leafworm, Spodoptera littoralis. The results indicated that these compounds could serve as effective insecticides, highlighting the diverse applications of thiadiazole derivatives in pest control (Fadda et al., 2017).
Hypoglycemic Activity
Another study explored the synthesis of derivatives of 4-((1,3-thiazolydine-5-yliden)methy)pyrazole-3-carbonic acid and its esters, focusing on their hypoglycemic activity. This research is indicative of the potential therapeutic applications of thiazolidinedione derivatives in treating diabetes by modulating blood glucose levels (Perepelytsya et al., 2019).
Asymmetric Synthesis
The compound and its related derivatives have been utilized in asymmetric synthesis research. A study reported the efficient asymmetric 1,3-dipolar cycloaddition of azomethine ylides to 5-alkylidene thia(oxa)zolidine-2,4-diones, catalyzed by a chiral N,O-ligand/Cu(I) system. This method enabled the construction of novel spirocyclic pyrrolidine-thia(oxa)zolidinediones with excellent diastereo- and enantioselectivity, showcasing the compound's utility in synthesizing complex molecular architectures with potential biological activities (Yang et al., 2015).
Future Directions
Properties
IUPAC Name |
3-[1-(4-methylthiadiazole-5-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O4S/c1-6-9(20-13-12-6)10(17)14-3-2-7(4-14)15-8(16)5-19-11(15)18/h7H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFGDLOPHOZHRDX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCC(C2)N3C(=O)COC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
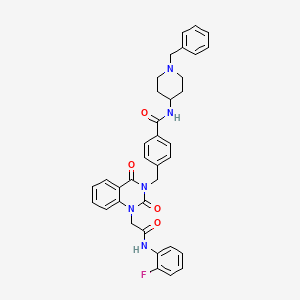
![N,N-Dimethyl-4-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidine-1-carbonyl]benzenesulfonamide](/img/structure/B2408429.png)

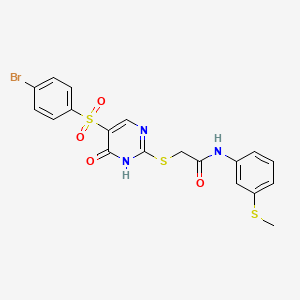
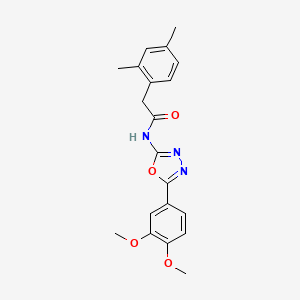
![Methyl 3-({[3-(ethoxycarbonyl)phenyl]amino}sulfonyl)-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2408437.png)




![N-(1-cyano-1-cyclopropylethyl)-2-[2-methyl-5-(propan-2-yl)phenoxy]acetamide](/img/structure/B2408445.png)

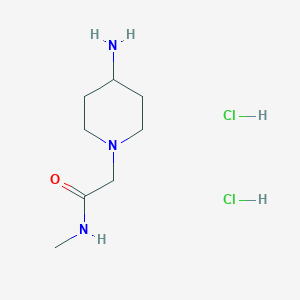
![2-fluoro-N-({5-[(2-oxo-2-phenylethyl)thio]-1,3,4-oxadiazol-2-yl}methyl)benzamide](/img/structure/B2408451.png)
